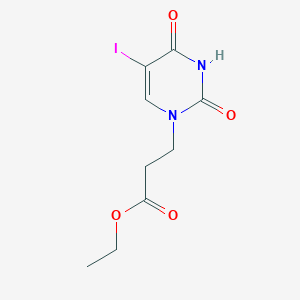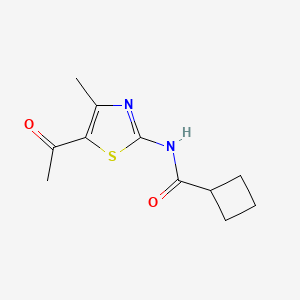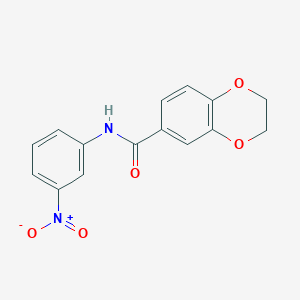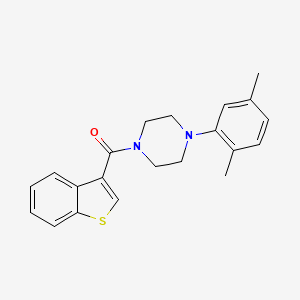
6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a tetrahydroquinoline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and repair. It may also induce apoptosis by activating caspase enzymes. The antiviral activity of the compound may be due to its ability to inhibit the activity of viral enzymes such as reverse transcriptase.
Biochemical and Physiological Effects:
6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses. In addition, the compound has been reported to exhibit antioxidant activity and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One of the directions is to further investigate the mechanism of action of the compound and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for the compound and its derivatives. Furthermore, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, the compound can be further investigated for its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is a promising compound that has gained significant attention in the field of scientific research. The compound has been shown to exhibit various biological activities, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been reported using different methods. One of the common methods involves the condensation reaction between 3,4,5-trimethoxybenzoyl chloride and 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yields after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-methoxy-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the replication of HIV-1 virus in vitro.
Eigenschaften
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-15-7-8-16-13(10-15)6-5-9-21(16)20(22)14-11-17(24-2)19(26-4)18(12-14)25-3/h7-8,10-12H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXDIZDBPJJYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)




![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

